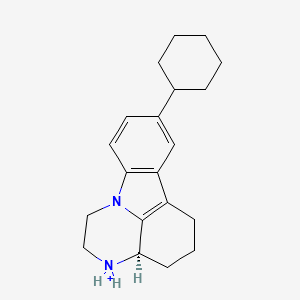
(R)-tetrindole(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tetrindole(1+) is an organic cation obtained by protonation of the secondary amino group of (R)-tetrindole. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrindole. It is an enantiomer of a (S)-tetrindole(1+).
Applications De Recherche Scientifique
Thermal Control in Space Science Experiments : Guo et al. (2020) discuss a modular integrated thermal control system for space science experiments. This technology, which uses Thermoelectric Coolers (TECs), is significant for controlling temperatures in low gravity conditions and could be relevant for experiments involving (R)-tetrindole in space-based laboratories (Guo, Sheng, Guo, Xue, & Wang, 2020).
Nutrient Prediction in Plant Research Using Hyperspectral Data : Flynn, Frazier, and Admas (2020) emphasize the importance of replicability in scientific research, specifically using hyperspectral data for predicting nutrient content in plants. This approach may be applicable in studies investigating the effects of (R)-tetrindole on plant biology (Flynn, Frazier, & Admas, 2020).
Advancements in Thermoelectric Materials : Tritt and Subramanian (2006) provide an overview of thermoelectric (TE) materials and their applications in energy technologies. These insights could be beneficial for research into (R)-tetrindole’s potential role in energy conversion processes (Tritt & Subramanian, 2006).
Tissue Engineering Applications : Kumar et al. (2023) discuss the use of RGD peptide-based biomaterials in tissue engineering. This area of research could potentially intersect with (R)-tetrindole studies, particularly in the context of regenerative medicine (Kumar, Tiwari, Finkelstein-Zuta, Rencus-Lazar, & Gazit, 2023).
Research in Tissue Scaffolds for Craniofacial and Joint Defects : Chua et al. (2004) explore the development of tissue scaffolds using selective laser sintering. Such scaffolds are crucial for tissue engineering, and their development could be relevant to research involving (R)-tetrindole in regenerative therapies (Chua, Leong, Tan, Wiria, & Cheah, 2004).
Propriétés
Nom du produit |
(R)-tetrindole(1+) |
|---|---|
Formule moléculaire |
C20H27N2+ |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(5R)-12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/p+1/t18-/m1/s1 |
Clé InChI |
AUXCHYJDVJZEPG-GOSISDBHSA-O |
SMILES isomérique |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+][C@H]5C4=C3CCC5 |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



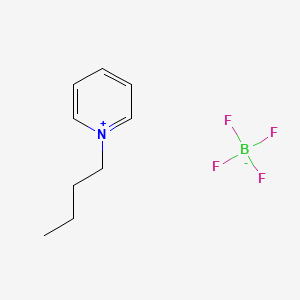
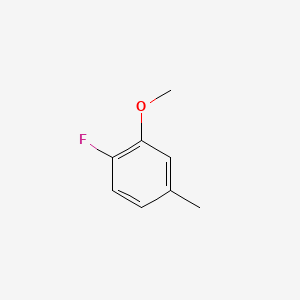
![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
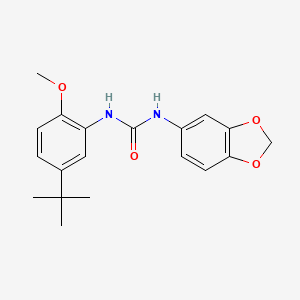
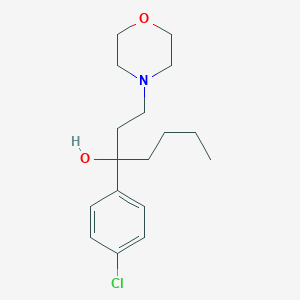
![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)
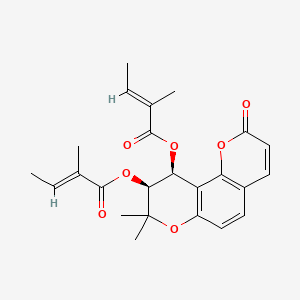
![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
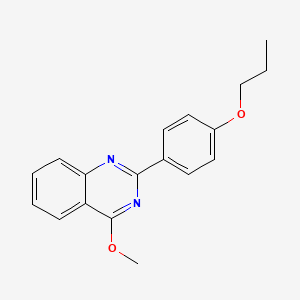
![2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225181.png)
![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1225184.png)